3-CHLORO-1-(PIPERIDIN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE
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Overview
Description
3-CHLORO-1-(PIPERIDIN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE is a complex organic compound that features a piperidine ring attached to an anthracene-9,10-dione core, with a chlorine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-1-(PIPERIDIN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Derivative: The piperidine ring is synthesized through a multi-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol.
Attachment to Anthracene-9,10-Dione: The piperidine derivative is then reacted with anthracene-9,10-dione in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-1-(PIPERIDIN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracene-9,10-dione core to its corresponding dihydro derivatives.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives of anthracene-9,10-dione.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
3-CHLORO-1-(PIPERIDIN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 3-CHLORO-1-(PIPERIDIN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes involved in cellular metabolism, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(PIPERIDIN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE: Lacks the chlorine atom at the 3-position.
3-CHLORO-9,10-DIHYDROANTHRACENE-9,10-DIONE: Lacks the piperidine ring.
1-(PIPERIDIN-1-YL)-ANTHRACENE-9,10-DIONE: Contains an anthracene core without the dihydro modification.
Uniqueness
The presence of both the piperidine ring and the chlorine atom at the 3-position in 3-CHLORO-1-(PIPERIDIN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE imparts unique chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Properties
IUPAC Name |
3-chloro-1-piperidin-1-ylanthracene-9,10-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c20-12-10-15-17(16(11-12)21-8-4-1-5-9-21)19(23)14-7-3-2-6-13(14)18(15)22/h2-3,6-7,10-11H,1,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYHBCADEOLMHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=CC3=C2C(=O)C4=CC=CC=C4C3=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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